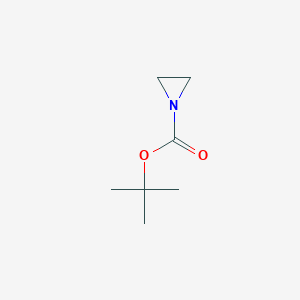

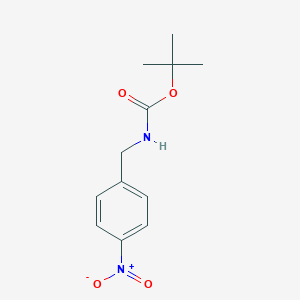

tert-Butyl aziridine-1-carboxylate

Descripción general

Descripción

Tert-butyl aziridine-1-carboxylate is a compound that is part of the aziridine family, which are three-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential utility as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs) . The tert-butyl group is a common protecting group in organic synthesis, which can be easily removed under acidic conditions .

Synthesis Analysis

The synthesis of tert-butyl aziridine-1-carboxylate derivatives can be achieved through various methods. One approach involves the use of tert-butylsulfonamide as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins . Another method includes the opening of tosyl-activated cyclopentene aziridine followed by optical resolution to obtain optically active tert-butyl aziridine derivatives . Additionally, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate has been reported, which is a potential building block for amino alcohols and polyamines .

Molecular Structure Analysis

The molecular structure of tert-butyl aziridine-1-carboxylate derivatives can be complex. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further confirmed by single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl aziridine-1-carboxylate and its derivatives participate in various chemical reactions. For example, chiral N-tert-butylsulfinyl vinyl aziridines have been used in rhodium-catalyzed asymmetric 1,4-addition reactions . Cycloaddition reactions with electron-rich 2-azadienes lead to functionalized aziridines . Moreover, silylmethyl-substituted aziridines have been used as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions . The Diels-Alder cycloaddition of electrophilic 2H-azirines with oxazolidin-2-ones has also been reported, yielding aminoenones and aziridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl aziridine-1-carboxylate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the reactivity and selectivity of the compound in chemical reactions . The aziridine ring is a strained system, which can make these compounds highly reactive intermediates in organic synthesis . The specific physical properties such as melting points, boiling points, and solubilities would depend on the particular substituents and the overall molecular structure of the aziridine derivative .

Aplicaciones Científicas De Investigación

Synthesis and Building Blocks

- tert-Butyl aziridine-1-carboxylate is utilized in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines (Jähnisch, 1997).

- It is also involved in the creation of versatile synthetic building blocks through the aziridination of tert-butyl cinnamates, which can undergo highly selective ring-opening reactions (Armstrong & Ferguson, 2012).

- The compound plays a role in metal-free aziridination of olefins, using sulfonamides as a nitrogen source (Minakata et al., 2006).

Chemical Transformations

- tert-Butyl aziridine-1-carboxylate is used in converting aziridine-2-carboxylic esters into 2H-azirine-2-carboxylic esters, a process involving N-chlorination and reaction with bases (Legters, Thijs, & Zwanenburg, 2010).

- It assists in the rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals into protected amines, useful in stereoselective syntheses (Nativi, Reymond, & Vogel, 1989).

Polymerization and Materials Science

- The compound is significant in anionic-ring-opening polymerizations to form polysulfonyllaziridines, a process enhanced by the presence of electron-withdrawing groups, and useful in the synthesis of polyimines (Giri et al., 2022).

Catalytic Processes and Synthetic Chemistry

- It is involved in the iridium-catalyzed aziridination of aliphatic aldehydes and amines, contributing to the synthesis of aziridine derivatives under mild conditions (Kubo, Sakaguchi, & Ishii, 2000).

Aziridination and Ring-Opening Reactions

- tert-Butyl aziridine-1-carboxylate is a key reagent in the preparation of aziridine-2-carboxylate methyl esters, which are enantiomerically pure compounds and serve as intermediates in various chemical syntheses (Marzorati et al., 2007).

Direcciones Futuras

Future research directions could involve expanding the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods . The activation of aziridines in anionic polymerization and in the synthesis of polyimines could also be explored further .

Propiedades

IUPAC Name |

tert-butyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYPJHLRWKGNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

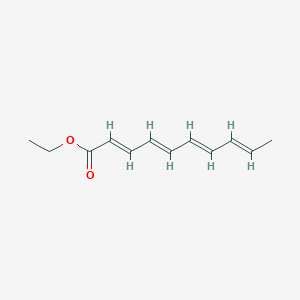

CC(C)(C)OC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579794 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl aziridine-1-carboxylate | |

CAS RN |

97308-23-1 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)